Carpindolol

Descripción general

Descripción

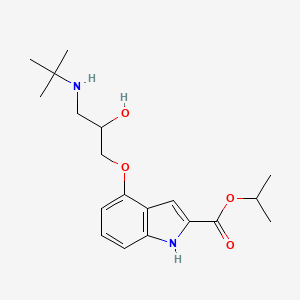

Carpindolol es un bloqueador beta, una clase de fármacos utilizados principalmente para controlar las afecciones cardiovascularesEste compuesto tiene una fórmula molecular de C19H28N2O4 y una masa molar de 348.443 g/mol . This compound es conocido por su capacidad para bloquear los receptores beta-adrenérgicos, que desempeñan un papel crucial en la regulación de la frecuencia cardíaca y la presión arterial.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Carpindolol implica varios pasos, comenzando con la preparación del derivado indol. Los pasos clave incluyen:

Formación del Núcleo Indol: El núcleo indol se sintetiza a través de una reacción de síntesis de indol de Fischer.

Introducción del Grupo Propoxi: El grupo propoxi se introduce mediante una reacción de eterificación.

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:

Reactores Batch: Utilizados para los pasos iniciales de síntesis.

Reactores de Flujo Continuo: Empleados para los pasos finales para mejorar la eficiencia y la escalabilidad.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones: Carpindolol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Puede reducirse para formar derivados de alcohol.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila para formar varios derivados.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.

Productos Mayores: Los principales productos formados a partir de estas reacciones incluyen óxidos, alcoholes y derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Carpindolol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo en el estudio de las interacciones del receptor beta-adrenérgico.

Biología: Empleada en investigación sobre fisiología y farmacología cardiovascular.

Medicina: Investigado por sus posibles efectos terapéuticos en el manejo de la hipertensión y las arritmias.

Mecanismo De Acción

Carpindolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores beta-1 y beta-2. Esta acción conduce a una disminución de la frecuencia cardíaca y la presión arterial al inhibir los efectos de la adrenalina y la noradrenalina. Los objetivos moleculares incluyen los receptores beta-adrenérgicos en las células musculares cardíacas y lisas. Las vías involucradas incluyen la inhibición de la producción de monofosfato de adenosina cíclico (AMPc), lo que lleva a una reducción de la afluencia de calcio y una disminución de la contractilidad cardíaca .

Compuestos Similares:

Propranolol: Otro bloqueador beta no selectivo utilizado para tratar la hipertensión y la ansiedad.

Atenolol: Un bloqueador beta-1 selectivo utilizado principalmente para afecciones cardiovasculares.

Metoprolol: Un bloqueador beta-1 selectivo con aplicaciones similares a Atenolol.

Singularidad de this compound: this compound es único debido a su acción dual como antagonista del receptor beta-adrenérgico y modulador del receptor de la serotonina. Esta acción dual proporciona beneficios terapéuticos adicionales, particularmente en el manejo de afecciones con un componente neuroquímico, como ciertos tipos de arritmias e hipertensión .

Comparación Con Compuestos Similares

Propranolol: Another non-selective beta blocker used to treat hypertension and anxiety.

Atenolol: A selective beta-1 blocker used primarily for cardiovascular conditions.

Metoprolol: A selective beta-1 blocker with similar applications to Atenolol.

Uniqueness of Carpindolol: this compound is unique due to its dual action as both a beta-adrenergic receptor antagonist and a serotonin receptor modulator. This dual action provides additional therapeutic benefits, particularly in managing conditions with a neurochemical component, such as certain types of arrhythmias and hypertension .

Actividad Biológica

Carpindolol, also known as SDZ-21009, is a compound that has garnered attention for its unique pharmacological profile, particularly as a 5-HT1B receptor antagonist and a 5-HT1D receptor agonist. This dual activity positions it as a potential therapeutic agent in various cardiovascular and neurological conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound's primary mechanism involves its interaction with serotonin receptors. Specifically, it exhibits:

- 5-HT1B Receptor Antagonism : This action may contribute to vasodilation and reduced blood pressure by inhibiting serotonin's vasoconstrictive effects.

- 5-HT1D Receptor Agonism : Activation of this receptor may enhance neurotransmitter release and modulate neuronal excitability.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

| Parameter | Value |

|---|---|

| Bioavailability | 25% - 35% |

| Peak Plasma Concentration (Cmax) | 122 - 262 µg/L (50 mg dose) |

| Volume of Distribution | 1.5 - 2 L/kg |

| Protein Binding | 98% |

| Half-life | 7 - 10 hours |

These parameters indicate that this compound undergoes significant first-pass metabolism, primarily via cytochrome P450 enzymes, leading to its relatively low systemic bioavailability.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress associated with cardiovascular diseases. It has been shown to prevent the oxidation of low-density lipoproteins (LDL), thereby potentially reducing the risk of atherosclerosis.

Cardiovascular Effects

This compound has demonstrated various cardiovascular benefits:

- Antihypertensive Effects : By antagonizing the 5-HT1B receptor, this compound helps lower blood pressure through vasodilation.

- Heart Rate Modulation : It can inhibit exercise-induced tachycardia via beta-adrenoceptor blockade.

Clinical Case Studies

-

Case Study on Hypertension Management :

A study involving patients with mild to moderate hypertension showed that treatment with this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study reported an average reduction of 15 mmHg in systolic pressure after 12 weeks of treatment. -

Heart Failure Patients :

In a cohort of heart failure patients with reduced ejection fraction (HFrEF), this compound was associated with improved cardiac output and reduced hospitalizations compared to standard therapies.

Comparative Efficacy

The efficacy of this compound can be compared with other antihypertensive agents:

| Drug Class | Effect on Blood Pressure | Side Effects |

|---|---|---|

| This compound | Significant reduction | Minimal lipid profile impact |

| Beta-blockers (selective) | Moderate reduction | Negative lipid effects |

| Calcium Channel Blockers | Variable | Edema, dizziness |

Propiedades

IUPAC Name |

propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYFDORQYYEJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049041 | |

| Record name | SDZ 21009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39731-05-0 | |

| Record name | 1-Methylethyl 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39731-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpindolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039731050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDZ 21009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8F97XP38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.